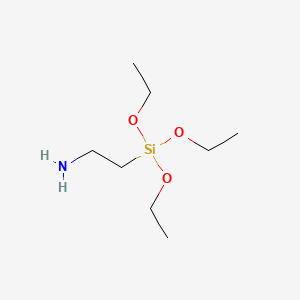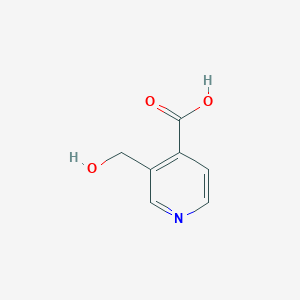
3-(Hydroxymethyl)isonicotinic acid
描述
3-(Hydroxymethyl)isonicotinic acid , also known as pyridine-4-carboxylic acid , is an organic compound with the chemical formula C₆H₅NO₂ . It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. Notably, it is an isomer of both picolinic acid (with the carboxyl group at the 2-position) and nicotinic acid (with the carboxyl group at the 3-position) .
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)isonicotinic acid involves various methods, including hydrolysis of isonicotinonitrile , which yields the desired compound. Additionally, it can be prepared through oxidation of 3-(Hydroxymethyl)pyridine .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)isonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学研究应用
1. Pro-Chelator for Iron Sequestration
A pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized. This agent weakly interacts with iron but becomes active in the presence of hydrogen peroxide, revealing a phenol that is a key metal-binding group. It is effective in sequestering Fe3+ and preventing iron-promoted hydroxyl radical formation, representing a promising strategy for chelating detrimental metal ions without disturbing healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).
2. Luminescent Hybrid Materials
Isonicotinic acid derivatives have been used in the synthesis of luminescent hybrid materials. These materials, created by grafting 2-hydroxynicotinic acid with other functional groups, show potential in ultraviolet absorption, phosphorescence, and luminescence spectra. This indicates their use in photophysical applications and in the creation of materials with specific light-emitting properties (Wang & Yan, 2006).
3. Metal-Organic Frameworks
Isonicotinic acid has been widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form hydrogen bonds and π-π stackings. These properties enable the formation of three-dimensional network supramolecular compounds, which have applications in areas such as catalysis, gas storage, and separation technologies (Koo, 2016).
4. Chemo-, Regio- and Stereospecific Additions
The chemo-, regio-, and stereospecific non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles under mild conditions has been demonstrated. This process yields densely functionalized derivatives of isonicotinic acid, indicating its utility in organic synthesis and potential applications in pharmaceuticals and fine chemicals (Trofimov et al., 2008).
5. Coordination Polymers for Luminescence
The use of isonicotinic acid in the creation of novel coordination polymers has been explored. These polymers demonstrate fluorescent properties, indicating their potential application in fluorescence probing and the development of photophysical materials (Liu, Xu, & Guo, 2006).
6. Nonlinear Optical Properties
A 3-D coordination polymer with trimeric copper (I) unit, employing isonicotinic acid as a ligand, has been synthesized. This polymer exhibits a powder second-harmonic generation (SHG) efficiency, indicating its potential application in nonlinear optics (Kang et al., 2004).
安全和危害
- Safety Data Sheet : Available here.
属性
IUPAC Name |
3-(hydroxymethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBRTJVDQOITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509118 | |
| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)isonicotinic acid | |
CAS RN |
81113-13-5 | |
| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




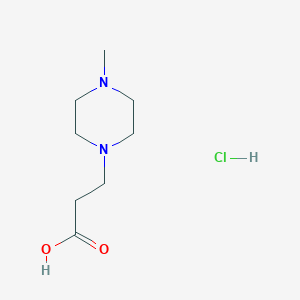
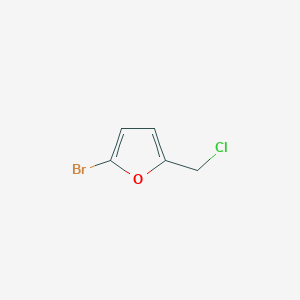
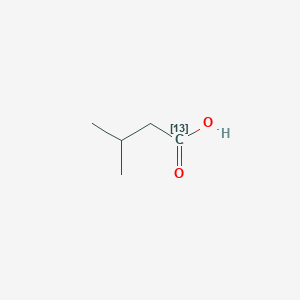
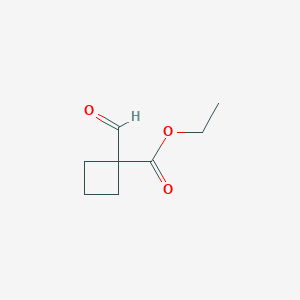
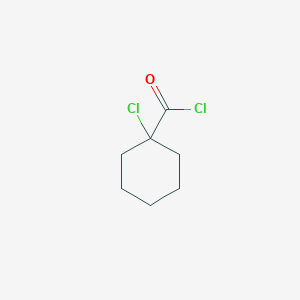



![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)

![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)

